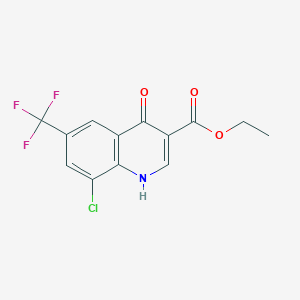
Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoroacetic acid and acetic anhydride as esterification agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes using similar reagents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
化学反应分析
Types of Reactions: Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinolines .
科学研究应用
Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes
作用机制
The mechanism of action of ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence .
相似化合物的比较
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
- Ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate
Comparison: Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the chlorine atom at the 8th position, which can influence its reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it more effective in crossing biological membranes compared to its non-fluorinated counterparts .
属性
分子式 |
C13H9ClF3NO3 |
|---|---|
分子量 |
319.66 g/mol |
IUPAC 名称 |
ethyl 8-chloro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) |
InChI 键 |
SAGSIMTWBFTLNA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


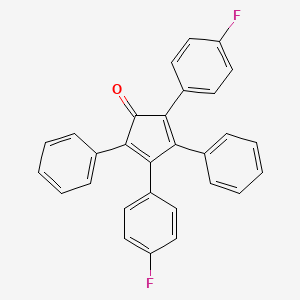
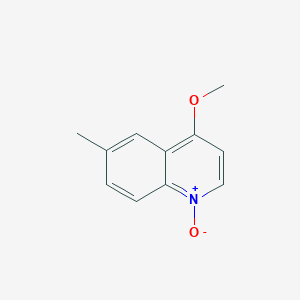
![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
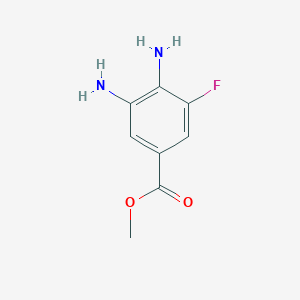
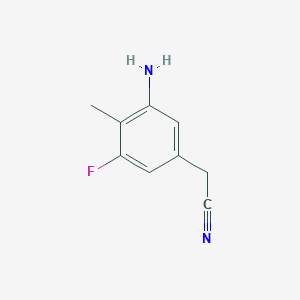

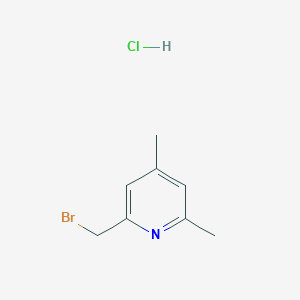
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
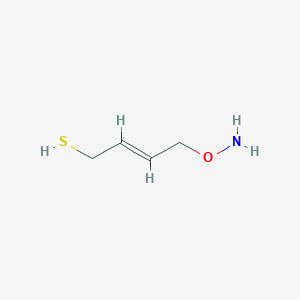
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
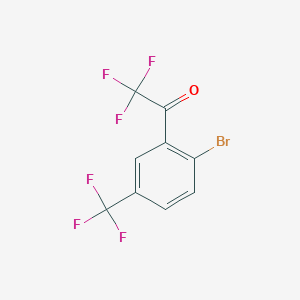
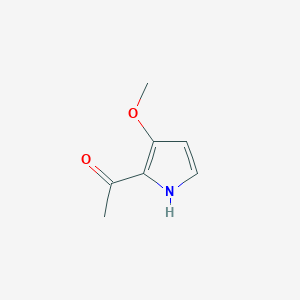
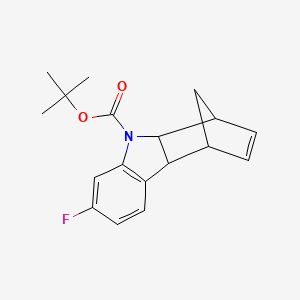
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
